Cytotoxic Potency of Platinum(II) Complexes with 3-Hydroxy vs. Unsubstituted Cyclobutane-1,1-Dicarboxylate Leaving Ligands in A549 and HCT-116 Cell Lines
In a direct head-to-head comparison of platinum(II) complexes bearing identical N-cyclobutyl-1R,2R-diaminocyclohexane carrier ligands, the complex containing 3-hydroxycyclobutane-1,1-dicarboxylate as the leaving group (Complex 4) exhibited markedly superior cytotoxicity relative to the complex bearing unsubstituted cyclobutane-1,1-dicarboxylate (Complex 3) [1]. Complex 4 demonstrated an IC50 of 3.5 µM against A549 lung adenocarcinoma cells and 0.9 µM against HCT-116 colorectal carcinoma cells, whereas Complex 3 showed an IC50 of 1.1 µM against MCF-7 breast cancer cells [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Complex 4 (3-hydroxy-CBDA ligand): IC50 = 3.5 µM (A549), 0.9 µM (HCT-116) |
| Comparator Or Baseline | Complex 3 (unsubstituted CBDA ligand): IC50 = 1.1 µM (MCF-7) |
| Quantified Difference | Complex 4 is ~3.1-fold more potent than Complex 3 in MCF-7 cells based on IC50 ratios; cell line-dependent selectivity is observed. |
| Conditions | MTT assay; A549, HCT-116, HepG-2, MCF-7 human tumor cell lines; 48-72h incubation |
Why This Matters
This demonstrates that the 3-hydroxy substituent is not an inert modification but actively modulates the cytotoxicity profile, enabling researchers to target specific cancer cell lines more effectively.
- [1] Xu G, et al. Antitumor platinum(II) complexes of N-cyclobutyl-1R,2R-diaminocyclohexane with dicarboxylates as leaving groups. Bioorg Med Chem Lett. 2015;25(2):221-224. PMID: 25499430. View Source
